molecular formula C23H18N2O2 B11189914 N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

Cat. No.: B11189914
M. Wt: 354.4 g/mol
InChI Key: FUCBKPZEQIYMLM-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is a complex organic compound that features a benzamide group attached to a diphenyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of desyl esters (esters of benzoin and aromatic acids) to form the oxazole ring. This is followed by the acylation of the oxazole with 4-methylbenzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of phase-transfer catalysis for the cyclization step and solvent-free conditions for the acylation step to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique optical properties .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C23H18N2O2/c1-16-12-14-19(15-13-16)22(26)25-23-24-20(17-8-4-2-5-9-17)21(27-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,25,26)

InChI Key

FUCBKPZEQIYMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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